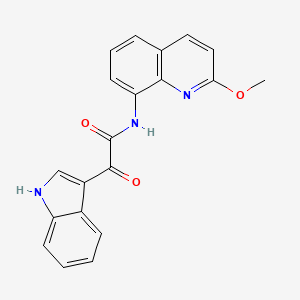

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring fused to a quinoline moiety, with an oxoacetamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoline precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the coupling of these

Biologische Aktivität

The compound 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is a significant focus in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from indole derivatives and quinoline-based precursors. A notable method includes the reaction of indole-3-carboxaldehyde with anthranilamide under acidic conditions, yielding various intermediates that can be further modified to produce the target compound. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity .

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Indole derivative + Anthranilamide | Reflux in acetonitrile with p-TSA | Dihydroquinazolinone |

| 2 | Dihydroquinazolinone | Air exposure | Quinazolinone |

| 3 | Quinazolinone + Methoxy group source | Alkylation | Target compound |

Antibacterial Properties

Recent studies have demonstrated that This compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Cannabinoid Receptor Interaction

Additionally, derivatives of this compound have shown promising results as selective ligands for cannabinoid receptors, particularly CB₂. For instance, a fluorinated variant demonstrated a binding affinity (Ki) of 6.2 nM, indicating its potential utility in therapeutic applications related to pain management and inflammation .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

- Antibacterial Assay : In vitro testing revealed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.

- CB₂ Receptor Binding : Functional assays confirmed that the compound selectively activates the CB₂ receptor without significant interaction with CB₁ receptors, reducing potential psychoactive effects.

- Cell Viability Studies : Cytotoxicity assays on human cell lines indicated low toxicity at therapeutic concentrations, supporting its safety profile for further development.

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Antibacterial | Inhibition of MRSA | 5 µg/mL - 50 µg/mL |

| Cannabinoid Binding | Selective CB₂ ligand | Ki = 6.2 nM |

| Cytotoxicity | Low toxicity in human cells | >50 µg/mL |

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQEUMQHLOAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.